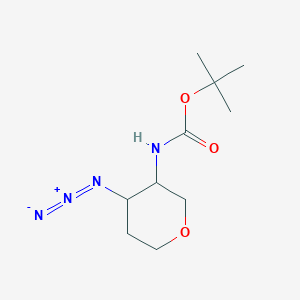

tert-butyl N-(4-azidooxan-3-yl)carbamate

Description

tert-Butyl N-(4-azidooxan-3-yl)carbamate is a carbamate-protected amine derivative featuring a tetrahydropyran (oxane) ring substituted with an azido group at the 4-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective reactivity in synthetic workflows. This compound is of interest in medicinal chemistry and materials science due to the azide group’s utility in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis.

Properties

Molecular Formula |

C10H18N4O3 |

|---|---|

Molecular Weight |

242.28 g/mol |

IUPAC Name |

tert-butyl N-(4-azidooxan-3-yl)carbamate |

InChI |

InChI=1S/C10H18N4O3/c1-10(2,3)17-9(15)12-8-6-16-5-4-7(8)13-14-11/h7-8H,4-6H2,1-3H3,(H,12,15) |

InChI Key |

ONIFJYIOJUHWRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCCC1N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl N-(4-azidooxan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azido compound under controlled conditions. One common method involves the use of tert-butyl carbamate and 4-azidooxan-3-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl N-(4-azidooxan-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-(4-azidooxan-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-(4-azidooxan-3-yl)carbamate involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies. The compound can also inhibit certain enzymes by forming covalent bonds with active site residues .

Comparison with Similar Compounds

Key Observations :

- Ring Systems : The oxane ring in the target compound provides conformational flexibility compared to bicyclic systems (e.g., 2-azabicyclo[2.2.1]heptane), which impose rigidity and may enhance binding selectivity in drug-receptor interactions .

- Substituent Effects : The azide group in the target compound enables click chemistry applications, whereas hydroxyl or methyl substituents in analogues (e.g., 225641-84-9, 1523530-57-5) enhance solubility or modulate pharmacokinetic properties .

- Stereochemistry : Stereoisomeric variants (e.g., cis/trans hydroxycyclopentyl carbamates) exhibit distinct biological activities, underscoring the importance of stereochemical control in synthesis .

Research Findings and Data

Crystallographic Analysis

Structural elucidation of similar compounds (e.g., bicyclo[2.2.1]heptane derivatives) relies on tools like SHELX and ORTEP-3 for X-ray crystallography, ensuring precise stereochemical assignments . For example, tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (1932203-04-7) was confirmed to adopt a chair-like conformation via SHELXL refinement .

Biological Activity

Tert-butyl N-(4-azidooxan-3-yl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C10H18N4O3

- Molecular Weight : 242.28 g/mol

- InChI : InChI=1S/C10H18N4O3/c1-10(2,3)17-9(15)12-8-6-16...

The biological activity of this compound may involve several mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as β-secretase and acetylcholinesterase, which are critical in neurodegenerative diseases like Alzheimer's disease.

- Antioxidant Properties : Compounds with similar structures have demonstrated potential antioxidant effects, reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : The azido group may contribute to anti-inflammatory properties, potentially modulating inflammatory pathways in various cell types.

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity and protective effects of this compound on various cell lines. For instance, a study reported that at concentrations up to 100 µM, the compound did not exhibit significant cytotoxic effects on astrocytes, suggesting a favorable safety profile for further testing.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 100 |

In Vivo Studies

In vivo studies using animal models have indicated that the compound might possess neuroprotective effects. For example, when administered in a scopolamine-induced model of cognitive impairment, it showed a reduction in β-secretase activity and amyloid beta levels compared to control groups.

| Treatment Group | β-secretase Activity (Relative Units) | Aβ Levels (ng/mL) |

|---|---|---|

| Control | 1.00 | 250 |

| Scopolamine | 1.50 | 400 |

| tert-butyl N-(4-azido...) | 1.10 | 300 |

| Galantamine | 0.90 | 200 |

Case Studies

- Neuroprotection Against Aβ Toxicity : Research has demonstrated that this compound can significantly improve cell viability in astrocytes exposed to amyloid-beta (Aβ). The compound's protective effects were attributed to its ability to modulate inflammatory responses and reduce oxidative stress.

- Potential Use in Alzheimer's Disease : Given its inhibitory effects on β-secretase and acetylcholinesterase, this compound may be explored as a therapeutic candidate for Alzheimer's disease, targeting multiple pathways involved in the disease's progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.